molecular formula C15H12Cl2O3 B1453418 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160249-83-1

2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1453418
M. Wt: 311.2 g/mol
InChI Key: NTOXBZDIMNAJGD-UHFFFAOYSA-N
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Description

“2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the empirical formula C15H13ClO3 . It has a molecular weight of 276.71 . This compound is usually available in solid form .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” can be represented by the InChI string: 1S/C15H13ClO3/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-9H,10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” are not available, alcohols in general can undergo several reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .


Physical And Chemical Properties Analysis

“2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a solid compound . It has a molecular weight of 276.71 and an empirical formula of C15H13ClO3 .

Scientific Research Applications

Synthesis and Characterization

Research has delved into synthesizing and characterizing compounds with benzyl and benzoyl substitutions, including reactions with 2-chlorobenzoyl chloride. These studies have led to the development of hexa and pentasubstituted compounds, showcasing the compound's utility in creating diverse molecular structures with potential applications in material science and pharmaceuticals (Çil, Arslan, & Görgülü, 2006).

Environmental Applications

Investigations into the mineralization of herbicides in aqueous mediums have highlighted the effectiveness of advanced oxidation processes. Although not directly involving 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, these studies underscore the importance of exploring chemical interactions and degradation pathways in environmental contexts, potentially guiding future research on related compounds (Brillas, Baños, & Garrido, 2003).

Safety And Hazards

This compound is considered hazardous and may cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

As “2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a unique chemical compound, it attracts significant attention in scientific research. Its potential applications in the synthesis of cancer therapeutic drugs highlight its importance in the field of medicinal chemistry .

properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXBZDIMNAJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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